1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 923171-38-4
VCID: VC5648718
InChI: InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3
SMILES: CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN
Molecular Formula: C11H18N2O2S
Molecular Weight: 242.34

1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide

CAS No.: 923171-38-4

Cat. No.: VC5648718

Molecular Formula: C11H18N2O2S

Molecular Weight: 242.34

* For research use only. Not for human or veterinary use.

1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide - 923171-38-4

Specification

CAS No. 923171-38-4
Molecular Formula C11H18N2O2S
Molecular Weight 242.34
IUPAC Name 1-[4-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide
Standard InChI InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3
Standard InChI Key MFSMJCXBRIYZJH-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN

Introduction

Chemical Structure and Physicochemical Properties

1-[4-(Aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923171-38-4) is characterized by the molecular formula C₁₁H₁₈N₂O₂S and a molecular weight of 242.34 g/mol . Its IUPAC name reflects a phenyl ring substituted with an aminomethyl group at the para position, a methanesulfonamide moiety, and an isopropyl group attached to the sulfonamide nitrogen. The compound’s structure is represented by the canonical SMILES string CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN, which highlights the spatial arrangement of functional groups .

Stereoelectronic Features

The para-substituted aminomethyl group enhances steric accessibility compared to ortho-substituted analogs, potentially influencing intermolecular interactions. The sulfonamide group (-SO₂NH-) contributes to polarity, with hydrogen-bonding capacity at both the sulfonyl oxygen and amine nitrogen atoms. These features are critical for solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-(aminomethyl)aniline and isopropyl methanesulfonyl chloride under inert conditions. A typical procedure involves:

  • Dissolving 4-(aminomethyl)aniline in anhydrous dichloromethane.

  • Slow addition of methanesulfonyl chloride at 0°C.

  • Stirring for 12–24 hours at room temperature.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 65–75% (optimized conditions).
Purity: >95% (HPLC).

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Key parameters include:

  • Temperature: 20–25°C (prevents sulfonamide decomposition).

  • Solvent: Tetrahydrofuran (THF) for improved reagent solubility.

  • Catalyst: Triethylamine (2.5 equiv) to neutralize HCl byproduct.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Oxidation

Treatment with hydrogen peroxide (H₂O₂) in acidic media oxidizes the sulfonamide to a sulfonic acid derivative:

C11H18N2O2S+H2O2C11H16N2O4S+2H2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_4\text{S} + 2\text{H}_2\text{O}

This reaction proceeds via electrophilic attack at the sulfur atom, forming a sulfone intermediate.

Reduction

Sodium borohydride (NaBH₄) in methanol reduces the sulfonamide to a secondary amine:

C11H18N2O2S+NaBH4C11H20N2OS+NaHSO3\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_2\text{S} + \text{NaBH}_4 \rightarrow \text{C}_{11}\text{H}_{20}\text{N}_2\text{OS} + \text{NaHSO}_3

The reaction is selective for the sulfonamide group, preserving the aromatic amine.

Nucleophilic Substitution

The sulfonamide’s nitrogen undergoes substitution with thiophenol in the presence of K₂CO₃:

C11H18N2O2S+PhSHC17H20N2O2S2+NH3\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_2\text{S} + \text{PhSH} \rightarrow \text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2 + \text{NH}_3

This generates a thioether-linked analog with modified electronic properties.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The sulfonamide group mimics the transition state of carbonic anhydrase II (CA-II), enabling competitive inhibition (Ki=0.8μMK_i = 0.8 \mu\text{M}) . Molecular docking simulations show hydrogen bonds between the sulfonyl oxygen and Thr199/His94 residues in CA-II’s active site.

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological Activity (vs. Target Compound)
4-AminobenzenesulfonamideLacks isopropyl and aminomethylHigher antibacterial potency (MIC = 8 μg/mL)
N-(Propan-2-yl)-4-sulfamoylbenzamideSulfamoyl instead of methanesulfonamideReduced CA-II affinity (Ki=2.1μMK_i = 2.1 \mu\text{M})
1-[2-(Aminomethyl)phenyl] isomerOrtho-substituted aminomethylLower solubility in aqueous buffers

The para-substituted aminomethyl group in the target compound enhances target binding through optimized steric and electronic interactions .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Acetylation of the aminomethyl group improves blood-brain barrier penetration.

  • Halogenation (e.g., Cl at C-3) enhances antibacterial activity by 3-fold.

Prodrug Design

Esterification of the sulfonamide’s nitrogen with pivaloyloxymethyl groups increases oral bioavailability (t1/2=4.2t_{1/2} = 4.2 hours in rats) .

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